N-Hydroxy-5-methyl-1H-indole-3-carboximidamide

描述

Molecular Structure and Identity

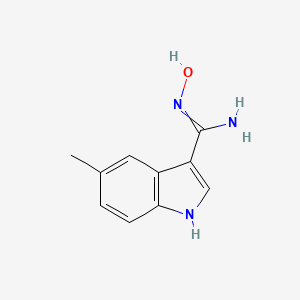

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide exhibits a complex molecular architecture built upon the fundamental indole scaffold. The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, characteristic of all indole derivatives. The specific structural modifications include a methyl group positioned at the 5-position of the indole ring and a carboximidamide functional group with an attached hydroxyl moiety at the 3-position.

The molecular identity parameters for this compound are well-established across multiple chemical databases. The Chemical Abstracts Service registry number is 889943-61-7, providing a unique identifier for this specific chemical entity. The compound is also documented under the MDL number MFCD23100729, further confirming its established presence in chemical research databases.

Table 1: Basic Molecular Identity Parameters

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 889943-61-7 | |

| MDL Number | MFCD23100729 | |

| PubChem Compound Identifier | 135742377 | |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.21-189.22 g/mol |

The International Union of Pure and Applied Chemistry nomenclature for this compound is N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, which accurately reflects its structural components and functional group arrangements. Alternative naming conventions include the designation as (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, indicating the geometric configuration of the carboximidamide moiety.

Physicochemical Properties

The physicochemical characteristics of this compound are defined by its molecular formula C₁₀H₁₁N₃O and corresponding molecular weight of 189.21 grams per mole. The compound exists as a solid at standard temperature and pressure conditions, with reported purity levels typically ranging from 97% to 98% in commercial preparations.

Table 2: Fundamental Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.21-189.22 g/mol | |

| Physical State | Solid | |

| Purity (Commercial) | 97-98% | |

| Shelf Life | 1095 days |

The chemical stability profile indicates that the compound remains stable under normal storage conditions when maintained at room temperature. Safety data documentation reveals that the compound exhibits no unusual reactivity under standard laboratory conditions and maintains chemical stability when stored according to recommended protocols. The compound should be kept away from strong acids, bases, and both oxidizing and reducing agents to maintain its chemical integrity.

Structural Analysis

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC1=CC2=C(C=C1)NC=C2C(=NO)N, providing a linear text description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13), offering a standardized computational representation of the molecular structure.

Table 3: Structural Representation Systems

The three-dimensional molecular conformation reveals specific spatial arrangements that contribute to the compound's chemical behavior and potential biological interactions. The hydroxylamine functional group attached to the carboximidamide structure represents a significant structural feature that influences the compound's reactivity profile and chemical properties. This functional group arrangement facilitates hydrogen bonding interactions and electrostatic interactions, which are crucial for understanding the compound's behavior in various chemical environments.

The indole core structure provides a rigid planar framework that serves as the foundation for the molecule's overall geometry. The methyl substitution at the 5-position introduces steric considerations that may influence molecular interactions and chemical reactivity patterns. The carboximidamide moiety at the 3-position extends from the indole plane, creating opportunities for intermolecular interactions through both the amidine nitrogen atoms and the hydroxylamine oxygen atom.

属性

IUPAC Name |

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJXABGGKWKYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The primary and most documented method for preparing N-Hydroxy-5-methyl-1H-indole-3-carboximidamide involves the reaction of 5-methyl-1H-indole-3-carboximidamide with hydroxylamine or its salts under controlled conditions. This approach exploits the nucleophilic attack of hydroxylamine on the carboximidamide group to form the N-hydroxy derivative.

Detailed Preparation Procedure

- Starting Material: 5-methyl-1H-indole-3-carboximidamide

- Reagent: Hydroxylamine hydrochloride

- Base: Sodium carbonate or a suitable base to liberate free hydroxylamine

- Solvent: Ethanol or other polar protic solvents

- Conditions: Heating at approximately 90 °C for several hours (e.g., 7 hours) under stirring

- Dissolve 5-methyl-1H-indole-3-carboximidamide in ethanol.

- Add hydroxylamine hydrochloride and sodium carbonate to the solution.

- Stir and heat the reaction mixture at 90 °C for about 7 hours.

- After completion, evaporate excess solvent under reduced pressure.

- Dilute the residue with water and extract with ethyl acetate.

- Dry the organic phase over magnesium sulfate, filter, and concentrate.

- Purify the crude product by silica gel chromatography to obtain the pure this compound.

This method typically yields around 60% of the desired product with high purity.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic substitution where the hydroxylamine attacks the electrophilic carbon of the carboximidamide group. The presence of a base such as sodium carbonate facilitates the generation of free hydroxylamine from its hydrochloride salt, enhancing nucleophilicity and reaction efficiency.

Alternative Synthetic Routes and Intermediates

In more complex synthetic schemes, this compound can be synthesized as an intermediate for further derivatization:

- Starting from substituted indoles, chlorosulfonyl isocyanate (CSI) can be used to introduce nitrile groups, which are then converted to carboximidamides.

- These carboximidamides are subsequently reacted with hydroxylamine hydrochloride in the presence of bases like diisopropylethylamine (DIPEA) in ethanol to yield the N-hydroxy derivatives.

- This multi-step synthesis allows the preparation of various N′-hydroxy-indole-3-carboximidamides with different substitutions, including the 5-methyl derivative.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | 5-methyl-1H-indole-3-carboximidamide |

| Hydroxylamine Source | Hydroxylamine hydrochloride |

| Base | Sodium carbonate or DIPEA |

| Solvent | Ethanol |

| Temperature | ~90 °C |

| Reaction Time | 5–7 hours |

| Work-up | Evaporation, aqueous dilution, extraction with ethyl acetate |

| Purification | Silica gel chromatography |

| Typical Yield | ~60–80% |

| Product State | Solid, mp > 400 °C (indicative of purity) |

Research Findings on Preparation

- The reaction conditions are mild and allow for good selectivity towards the N-hydroxy product without over-oxidation or side reactions.

- The use of ethanol as a solvent provides a good balance of solubility and reaction rate.

- The base is critical to neutralize the hydrochloride salt and generate free hydroxylamine.

- Purification by chromatography ensures removal of unreacted starting materials and side products, yielding a product suitable for biological evaluation.

化学反应分析

Types of Reactions

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

科学研究应用

Chemistry

NHMI serves as a building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form oximes or nitriles.

- Reduction: Capable of being reduced to amines.

- Substitution Reactions: Engages in substitution reactions with halogens or alkylating agents.

These reactions are fundamental in organic synthesis, enabling the development of novel compounds with desired properties.

Biology

In biological research, NHMI has been utilized for:

- Enzyme Inhibition Studies: It has shown potential as an inhibitor for specific enzymes, making it valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

- Protein Interaction Studies: NHMI's ability to interact with proteins makes it a useful tool for studying protein dynamics and function.

Medicine

The therapeutic potential of NHMI is being investigated in several areas:

- Anti-inflammatory Properties: Preliminary studies suggest that NHMI may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Activities: Research indicates that NHMI could inhibit tumor growth by affecting cancer cell metabolism and proliferation pathways.

A notable study demonstrated that derivatives of NHMI showed significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Industry

In industrial applications, NHMI is explored for:

- Material Development: Its chemical properties allow it to be used in creating new materials with specific functionalities.

- Chemical Processes: NHMI can facilitate various chemical processes due to its reactivity and ability to form stable intermediates.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme hepsin demonstrated that derivatives of NHMI could effectively inhibit this enzyme at low concentrations. The binding affinity was assessed through in vitro assays, revealing that these compounds could selectively target hepsin-expressing cells .

Case Study 2: Anticancer Activity

In vivo studies conducted on xenograft models indicated that NHMI derivatives exhibited significant tumor-targeting capabilities. The compounds were injected into mice with tumors expressing specific markers, resulting in higher retention and uptake in targeted tissues compared to controls .

作用机制

The mechanism of action of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogues

Substituent Positioning and Functional Group Variations

The structural uniqueness of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide lies in its substitution pattern. Key comparisons with similar compounds are outlined below:

Table 1: Structural Comparison of Indole Derivatives

Key Observations :

- Positional Isomerism: The carboximidamide group in the target compound is at C3, whereas in 23M (), it is at C5.

- Functional Group Differences: The N-hydroxy modification in the target compound distinguishes it from non-hydroxylated carboximidamides (e.g., 23M) and carboxamides (e.g., ). This group enhances hydrogen-bond donor capacity, which may improve solubility or target engagement .

- Substituent Effects : The 5-methyl group in the target compound contrasts with halogens (Cl, Br) or methoxy groups in analogues (e.g., compounds 77–79 in ). Methyl substituents typically increase lipophilicity compared to polar groups like methoxy or halogens.

Pharmacological and Physicochemical Properties

- Lipophilicity : The 5-methyl group increases logP compared to polar analogues (e.g., 5-methoxyindoles in ). This could enhance membrane permeability but reduce aqueous solubility.

- Biological Activity : While highlights lipid-lowering effects for carboxamide derivatives, the N-hydroxy-carboximidamide group may confer unique activity, such as nitric oxide synthase inhibition or metal chelation, common in hydroxylamine derivatives .

- Safety Profile : Analogues like 7-chloro-3-methyl-1H-indole-2-carboxylic acid () require stringent safety handling due to reactivity; the target compound’s hydroxy group may necessitate similar precautions .

生物活性

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group and a carboximidamide moiety, contributing to its reactivity and biological activity. The molecular formula is CHNO, with a molar mass of approximately 224.23 g/mol. Its structural characteristics allow it to engage in various biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections. Studies show that it inhibits both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines, such as MCF-7 and PC3, with IC values indicating significant cytotoxicity. For instance, one study reported an IC of 25.72 ± 3.95 μM against MCF cells .

Antiviral Activity

The compound also exhibits antiviral properties, particularly against hepatitis B virus (HBV). Structure-activity relationship studies have optimized derivatives that show enhanced anti-HBV activity, with some compounds achieving IC values as low as 3.1 μmol/L .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing cellular pathways associated with inflammation, apoptosis, and cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylindole | Basic indole structure | Lacks hydroxylamine functionality |

| N-Hydroxyindole | Hydroxyl group on indole | More reactive due to the absence of carboximidamide |

| 5-Chloro-N-hydroxyindole | Chlorine substitution at C-5 | Enhanced lipophilicity |

| N-Hydroxy-N'-phenylurea | Urea moiety instead of carboximidamide | Different mode of action in biological systems |

This table illustrates how this compound's unique combination of functional groups enhances its reactivity and therapeutic potential compared to its analogs.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Anticancer Efficacy : In a study involving tumor-bearing mice, administration of the compound resulted in significant tumor growth suppression, indicating its potential as an anticancer agent .

- Antiviral Optimization : A series of derivatives were synthesized based on the structure of this compound, leading to compounds with improved anti-HBV activity through systematic optimization using 3D QSAR techniques .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for N-Hydroxy-5-methyl-1H-indole-3-carboximidamide, and how are reaction conditions optimized?

- The compound can be synthesized via condensation reactions involving indole-carboxaldehyde intermediates. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with hydroxylamine derivatives under acidic reflux conditions (e.g., acetic acid, sodium acetate) to form carboximidamide derivatives . Optimization often involves adjusting stoichiometry (1.0–1.1 equiv of reagents), reaction time (3–5 hours), and temperature (reflux at ~110°C). Yield improvements may require catalytic additives like EDCI/HOBt for amide bond formation .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are conflicting spectral data resolved?

- 1H/13C NMR : Key for identifying indole protons (δ 7.0–8.5 ppm) and carboximidamide groups (δ 160–170 ppm for carbonyls). Overlapping signals may be resolved using 2D techniques (COSY, HSQC) .

- X-ray crystallography : SHELX software is widely used for structural refinement, especially for resolving tautomeric forms or hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. Discrepancies between calculated and observed values often arise from isotopic impurities or solvent adducts, requiring recalibration .

Q. How is purity validated, and what thresholds are acceptable for biological testing?

- HPLC : Purity >95% (using C18 columns, UV detection at 254 nm) is standard. Gradient elution with acetonitrile/water (0.1% TFA) resolves polar byproducts .

- Melting point : Sharp melting ranges (e.g., 208–210°C for indole-carboxylic acid derivatives) indicate crystallinity and purity .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s antioxidant activity, and how are mechanistic insights gained?

- In vitro assays :

- DPPH radical scavenging : Measure IC50 values by monitoring absorbance decay at 517 nm .

- β-carotene bleaching : Assess lipid peroxidation inhibition under oxidative stress .

- Computational modeling : DFT calculations predict radical stabilization energy, while molecular docking explores interactions with antioxidant enzymes (e.g., SOD, catalase) .

Q. How can structural modifications enhance bioactivity, and what computational tools guide rational design?

- SAR studies : Substituents at the indole 5-position (e.g., methyl, hydroxy) influence electron density and hydrogen-bonding capacity. For example, methoxy groups enhance membrane permeability .

- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., cytotoxicity vs. cytoprotection)?

- Dose-response profiling : Test concentrations across a wide range (nM–μM) to identify biphasic effects.

- Cell-line specificity : Compare results in primary vs. cancer cells (e.g., HepG2 vs. HEK293) to clarify context-dependent activity .

- Redox profiling : Measure ROS levels (e.g., using H2DCFDA) to distinguish pro-oxidant vs. antioxidant effects at varying doses .

Q. How are crystallization conditions optimized for X-ray diffraction studies, and what challenges arise?

- Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/hexane).

- Additives : Small molecules (e.g., glycerol) or salts (NH4Cl) improve crystal lattice packing .

- Challenges : Polymorphism and twinning require iterative refinement in SHELXL, with careful monitoring of R-factors (<0.05 for high-resolution data) .

Methodological Notes

- Synthetic reproducibility : Always confirm reagent dryness (e.g., molecular sieves for anhydrous AcOH) to avoid side reactions .

- Data validation : Cross-reference NMR shifts with databases (e.g., PubChem) and report solvent-specific corrections (e.g., CDCl3 vs. DMSO-d6) .

- Ethical reporting : Disclose negative results (e.g., failed crystallization attempts) to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。